Product packaging for Cyanine7.5 hydrazide(Cat. No.:)

Cyanine7.5 hydrazide

Cat. No.: B1574598
M. Wt: 735.84
Attention: For research use only. Not for human or veterinary use.
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Description

A carbonyl-reactive hydrazide derivative of Cyanine7.5 near infrared (NIR) fluorophore. This dye has similar spectral properties with ICG (indocyanine green), but has a higher quantum yield of fluorescence. Hence, this fluorophore is ideal for in vivo imaging. This is a carbonyl-reactive dye which is particularly useful for the labeling of antibodies after periodate oxidation. It also labels other carbonyl compounds (aldehydes and ketones), for example, many saccharides

Properties

Molecular Weight

735.84

IUPAC Name

N/A

SMILES

CC1(C)/C(N(C)C2=CC=C3C(C=CC=C3)=C21)=C\C=C(CCC4)\C=C4/C=C/C5=[N+](CCCCCC(N[NH3+])=O)C6=CC=C7C(C=CC=C7)=C6C5(C)C.[2Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyanine7.5 hydrazide

Origin of Product

United States

Strategic Integration of Cyanine7.5 Hydrazide in Advanced Biological Imaging Methodologies

Application in High-Resolution Fluorescence Microscopy Techniques

Cyanine7.5 (Cy7.5) hydrazide is a near-infrared (NIR) fluorescent dye derivative that has become a valuable tool in advanced biological imaging. medkoo.com Its utility stems from its spectral properties, including excitation and emission maxima in the NIR spectrum (around 788 nm and 808 nm, respectively), which allows for deep tissue imaging with reduced autofluorescence from biological samples. The hydrazide functional group enables the covalent labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins that have been treated with periodate (B1199274). This carbonyl-reactive nature makes it particularly useful for tagging specific cellular components and macromolecules. lumiprobe.com

Confocal Laser Scanning Microscopy Employing Cyanine7.5 Hydrazide Probes

Confocal laser scanning microscopy (CLSM) provides optical sectioning to create sharp, high-resolution images of fluorescently labeled specimens. nih.gov While CLSM significantly reduces out-of-focus light, the penetration depth can be limited by light scattering and absorption within the tissue. nih.gov The use of NIR fluorophores like this compound can be advantageous in this context. Although direct research findings specifically detailing the use of this compound in CLSM are not extensively available in the provided results, the general principles of fluorescence microscopy suggest its applicability. axispharm.com The NIR excitation and emission of Cyanine7.5 would minimize autofluorescence, a common issue in confocal imaging, thereby improving the signal-to-noise ratio. rsc.org Its ability to be conjugated to antibodies and other biomolecules allows for the specific targeting and visualization of cellular structures within the focal plane of the confocal microscope.

Two-Photon Excitation Microscopy Utilizing this compound Conjugates for Deep Tissue Imaging

Two-photon excitation microscopy (TPEM) is a powerful technique for imaging deep within scattering tissues. nih.govnih.gov It utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, a process confined to the focal volume. thermofisher.com This intrinsic three-dimensional resolution and the use of longer wavelength excitation light significantly reduce scattering and phototoxicity, enabling greater imaging depths compared to confocal microscopy. nih.govsetabiomedicals.com

The far-red to NIR emission of dyes like Cyanine7.5 is particularly beneficial for deep tissue imaging with TPEM, as it minimizes interference from tissue autofluorescence, which is more prominent in the green and yellow emission channels. rsc.org By using this compound conjugates, researchers can specifically label structures of interest and visualize them with high resolution deep within biological tissues. nih.gov The combination of TPEM's deep penetration capabilities and the favorable spectral properties of this compound makes this pairing ideal for in vivo imaging studies. medkoo.comlumiprobe.com

Super-Resolution Microscopy (e.g., STED, SIM, STORM) Incorporating this compound Labeling

Super-resolution microscopy techniques bypass the diffraction limit of light, enabling the visualization of cellular structures with near-molecular detail. ibidi.com These methods, including Stimulated Emission Depletion (STED), Structured Illumination Microscopy (SIM), and Stochastic Optical Reconstruction Microscopy (STORM), rely on the precise control and photoswitching properties of fluorescent probes. biotium.combruker.com

While specific studies detailing the use of this compound in STED, SIM, or STORM were not found in the search results, the characteristics of similar cyanine (B1664457) dyes suggest its potential. For instance, in STORM, photoswitchable red-excited dyes are commonly used. biotium.com The performance of super-resolution imaging is highly dependent on the brightness and photochemical properties of the fluorophore. biotium.com The high quantum yield of this compound compared to other NIR dyes like Indocyanine Green (ICG) suggests it could be a promising candidate for such applications, provided it exhibits the necessary photoswitching characteristics for techniques like STORM. medkoo.comlumiprobe.com The development of dye-labeled antibody conjugates with a low degree of labeling is also crucial for optimal STORM imaging. biotium.com

Light Sheet Fluorescence Microscopy for Volumetric Imaging with this compound

Light sheet fluorescence microscopy (LSFM) illuminates a sample with a thin plane of light, enabling rapid and gentle volumetric imaging with high spatiotemporal resolution and low phototoxicity. spie.org This makes it particularly well-suited for imaging large, living specimens over extended periods. spie.org

The use of NIR fluorophores like this compound in LSFM would be advantageous for imaging larger, more complex samples where light scattering and autofluorescence can be significant challenges. The deep tissue penetration of NIR light would complement the optical sectioning capabilities of LSFM, allowing for clearer imaging at greater depths. By conjugating this compound to specific probes, researchers can perform volumetric imaging of targeted structures within whole organisms or large tissue explants.

Implementation in Quantitative Flow Cytometry and Advanced Cell Sorting Protocols

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. axispharm.com The use of fluorescently labeled antibodies and probes allows for the identification and quantification of specific cell types and biomarkers. thermofisher.com

Multiplexed Cellular Staining Strategies with this compound

Multiplexed flow cytometry involves the simultaneous detection of multiple parameters on a single cell, enabled by the use of several fluorophores with distinct spectral properties. axispharm.com Cyanine7.5, with its far-red emission, is well-suited for inclusion in multiplex panels as it occupies a spectral region with minimal overlap with more commonly used fluorophores that emit in the visible range. axispharm.comthermofisher.com

This compound can be used to label cells or specific cellular components, such as cell surface glycoproteins, for analysis by flow cytometry. Its bright fluorescence and distinct emission spectrum make it a reliable choice for detecting even low-abundance targets. axispharm.comthermofisher.com The ability to conjugate this compound to various biomolecules expands its utility in developing complex, multi-color staining strategies for in-depth cellular analysis and sorting. axispharm.com

PropertyValueReference
Excitation Maximum~788 nm
Emission Maximum~808 nm
Molar Extinction Coefficient223,000 M⁻¹cm⁻¹
Reactive GroupHydrazide (-CONHNH₂)
ReactivityAldehydes and Ketones

Discrimination and Isolation of Specific Cell Subpopulations Using this compound

This compound is a near-infrared (NIR) fluorescent dye that proves instrumental in the discrimination and isolation of specific cell subpopulations. lumiprobe.combroadpharm.com Its utility stems from its carbonyl-reactive hydrazide group, which can covalently bond with aldehyde and ketone groups present on biomolecules. lumiprobe.com This reactivity is particularly advantageous for labeling glycoproteins on the cell surface. Through a process called periodate oxidation, the cis-diol groups of sugar residues on glycoproteins can be converted into aldehydes. lumiprobe.com Subsequently, this compound can be introduced to form stable hydrazone bonds with these newly formed aldehydes, effectively tagging the cells. lumiprobe.com

This labeling strategy is highly specific because the sugar residues are often located on antibodies far from the epitope-binding site, minimizing interference with cellular function or antibody-antigen interactions. The intense and stable fluorescence of Cyanine7.5 in the NIR spectrum allows for clear differentiation of labeled cells from the unlabeled population. axispharm.com This distinction is critical for techniques like flow cytometry, where the bright signal of Cyanine7.5 facilitates precise cell sorting and analysis. axispharm.comaxispharm.com By leveraging these properties, researchers can effectively isolate and study specific cell subpopulations based on their surface glycosylation patterns, which can be indicative of different cell types, activation states, or disease conditions.

Ex Vivo and In Vitro Tissue Section and Whole-Organ Imaging Studies

The application of this compound extends to the detailed examination of tissues outside of a living organism. Its near-infrared fluorescence properties are particularly beneficial for deep tissue penetration and minimal background autofluorescence, leading to high-contrast images of tissue sections and even whole organs. axispharm.com

Histopathological Analysis and Microenvironment Probing Enhanced by this compound

In histopathological analysis, this compound serves as a powerful tool for visualizing specific structures and molecular components within tissue samples. The dye's ability to label carbonyl groups allows for the staining of various biomolecules, including glycoproteins, which can be altered in disease states. For instance, changes in glycosylation patterns are a hallmark of many cancers, and this compound can be used to highlight these changes in tumor tissues.

This capability enables detailed probing of the cellular microenvironment. By conjugating this compound to specific antibodies, researchers can target and visualize the distribution of particular cell types or extracellular matrix components within a tissue slice. This approach provides valuable insights into the complex interactions between cells and their surroundings, which is crucial for understanding disease progression and response to therapy. The high quantum yield of Cyanine7.5 ensures a bright and detectable signal, facilitating the identification of even low-abundance targets within the tissue microenvironment. lumiprobe.comglpbio.com

Three-Dimensional Reconstruction Methodologies from Tissue Slices Labeled with this compound

The exceptional photostability of this compound is a key attribute for three-dimensional (3D) reconstruction of tissues. axispharm.com This process typically involves acquiring images from serial tissue sections and then computationally assembling them to create a volumetric representation. The resistance of Cyanine7.5 to photobleaching ensures that a consistent fluorescent signal is maintained across multiple imaging sessions, which is essential for accurate 3D rendering.

Fluorescence microtomography (FMT) is a technique that can leverage the properties of NIR fluorophores like Cyanine7.5 to create 3D reconstructions of fluorophore distribution within tissues. nih.gov By collecting light measurements from various angles of a tissue sample labeled with this compound, algorithms can reconstruct the spatial distribution of the dye. This allows for a more comprehensive, quantitative, and in-depth analysis of tissue architecture and the localization of labeled molecules compared to traditional two-dimensional imaging. nih.gov

Advancements in Microfluidic-Based Imaging and Analysis Systems with this compound

The integration of this compound into microfluidic devices has propelled advancements in cellular and molecular analysis. These miniaturized platforms allow for the precise manipulation of small fluid volumes, enabling high-throughput and sensitive assays.

Single-Cell Analysis Platforms Incorporating this compound Staining

In the realm of single-cell analysis, microfluidic systems combined with this compound staining offer a powerful approach to dissect cellular heterogeneity. The ability to label individual cells based on their surface carbonyl groups allows for their specific detection and analysis within a microfluidic chip. For example, after periodate oxidation, cells can be flowed through microchannels and their fluorescence from this compound labeling can be detected, providing information on the glycosylation status of each individual cell. This is particularly valuable for identifying rare cell populations or subtle changes in cellular phenotypes. The bright fluorescence of Cyanine7.5 ensures a high signal-to-noise ratio, which is critical for the low detection volumes inherent in microfluidic platforms. axispharm.com

High-Throughput Screening Methodologies for Biological Assays Utilizing this compound

This compound is also well-suited for high-throughput screening (HTS) applications in microfluidic formats. b-cdn.net Its carbonyl-reactive nature allows for its use in a variety of biochemical assays to detect and quantify specific targets. For instance, it can be used to label proteins or other biomolecules containing aldehyde or ketone groups in a high-throughput manner. The NIR fluorescence of Cyanine7.5 minimizes interference from other fluorescent compounds that might be present in the assay, a common challenge in HTS. This leads to more reliable and reproducible results. The development of HTS-ready assay kits incorporating cyanine dyes facilitates the rapid screening of large compound libraries for drug discovery and other biological research. b-cdn.net

Compound Information

Compound Name
Cyanine3 hydrazide
Cyanine5.5 hydrazide
Cyanine7 hydrazide
Cyanine7.5
This compound
Indocyanine green (ICG)

Research Findings Data

PropertyValueSource
Excitation Maximum 788 nm axispharm.comlunanano.ca
Emission Maximum 808 nm axispharm.comlunanano.ca
Molecular Weight 735.82 g/mol glpbio.com
Fluorescence Quantum Yield 0.1 lunanano.ca
Molar Extinction Coefficient 223,000 L⋅mol⁻¹⋅cm⁻¹ lunanano.ca
Molecular Formula C₄₅H₅₂Cl₂N₄O glpbio.com
Solubility Moderate in water; Good in polar organic solvents (DMF, DMSO, alcohols) glpbio.comantibodies.com
Storage Conditions -20°C in the dark for 24 months lumiprobe.comglpbio.com

In Vivo Small Animal Imaging Research Modalities (Non-Clinical Focus)

The application of this compound and other NIR probes has significantly advanced non-invasive imaging in animal models, providing real-time visualization of complex biological processes. bioactsbms.comdovepress.com

The lymphatic system plays a crucial role in both normal physiological functions and pathological conditions, such as cancer metastasis. Near-infrared fluorescence imaging offers a high-resolution, real-time method for visualizing lymphatic drainage and identifying sentinel lymph nodes (SLNs). nih.govmdpi.com While Indocyanine Green (ICG) is a commonly used agent for SLN mapping, the development of targeted NIR probes, including those based on cyanine dyes, is an active area of research to improve specificity. dovepress.comnih.gov

The principle behind using this compound for lymphatic imaging lies in its ability to be conjugated to targeting moieties that specifically bind to lymphatic vessels or lymph node components. For instance, conjugating the dye to molecules that target receptors overexpressed on cancer cells that have metastasized to lymph nodes can enable specific visualization of metastatic nodes. mdpi.com This targeted approach aims to provide a clearer distinction between healthy and diseased lymphatic tissue.

ApplicationProbe TypeAnimal ModelKey Finding
Sentinel Lymph Node MappingNIR fluorescent probesGeneral preclinicalHigh-resolution, real-time optical guidance for SLN identification. nih.gov
Metastatic Lymph Node ImagingTargeted NIR fluorescent probesOvarian cancer mouse modelsSpecific accumulation in metastatic lymph nodes with minimal off-target signal. mdpi.com
Regional and Sentinel Lymph Node MappingNovel 800 nm contrast agentsColorectal cancer mouse modelsSimultaneous visualization of pan-lymph nodes and sentinel lymph nodes. frontiersin.org

Angiogenesis, the formation of new blood vessels, is a hallmark of processes like tumor growth and inflammation. nih.govnih.gov Assessing vascularity and angiogenesis provides critical insights into disease progression and response to therapy. NIR fluorescent probes, including those derived from Cyanine7.5, are instrumental in the non-invasive monitoring of these vascular changes in vivo. nih.govnovabio.ee

This compound can be conjugated to molecules that target markers of angiogenesis, such as specific integrins or receptors expressed on endothelial cells. bioactsbms.com For example, probes targeting the CD13 receptor, which is involved in tumor angiogenesis, have been developed to visualize and quantify receptor expression. nih.govnih.gov These targeted probes allow for the specific imaging of neovasculature, offering a way to monitor the effectiveness of anti-angiogenic therapies.

Research FocusProbe ExampleImaging TargetSignificance
Tumor AngiogenesisCD13-specific NGR-containing peptides conjugated to a NIR fluorophoreCD13 receptor on tumor vasculatureEnables non-invasive monitoring of tumor response to anti-angiogenesis therapy. nih.govnih.gov
Vascular PermeabilityAngioSense 750 EXVasculatureAllows for imaging of vascularity, perfusion, and vascular permeability with a long pharmacokinetic profile. novabio.ee
General Vascular MappingLectinSense 680N-acetylglucosamines on vascular endothelial cellsProvides a tool for mapping the vascular network in vivo. novabio.ee

A significant advantage of using fluorescent probes like this compound is the ability to perform longitudinal studies in the same animal. researchgate.net This repeated, non-invasive imaging over time allows researchers to track the progression of a disease, the biodistribution and efficacy of a therapeutic agent, or other dynamic biological processes without needing to sacrifice animals at each time point. nih.gov

For instance, Cyanine7.5-labeled probes can be used to monitor tumor growth and response to treatment over several weeks. nih.gov By conjugating the dye to a drug delivery system, researchers can simultaneously track the accumulation of the carrier in the tumor and observe the therapeutic effect. nih.gov This provides valuable pharmacokinetic and pharmacodynamic data from a single animal, reducing variability and the number of animals required for a study. The development of probes with high photostability and long retention times is crucial for such long-term monitoring. nih.govaxispharm.com

Study TypeProbe CharacteristicAnimal Model ApplicationBenefit
Drug Efficacy StudyCyanine7-labeled polymer-drug conjugatesLymphoma-bearing miceConcurrent evaluation of biodistribution and anti-lymphoma efficacy over a month. nih.gov
Inflammation TrackingNeutrophil-targeting NIRF probeMice with induced inflammationLongitudinal, non-invasive imaging of neutrophil chemotaxis up to 24 hours post-injection. researchgate.net
Cell TrackingNIR water-soluble cell labeling agentGeneral preclinical modelsEnables detection and longitudinal tracking of labeled cells in vivo. novabio.ee

Bioconjugation and Directed Functionalization Strategies for Cyanine7.5 Hydrazide

Engineering of Nanoparticle-Based Probes and Biomaterial Interfaces

Hybridization with Plasmonic Nanostructures for Surface-Enhanced Fluorescence

The fluorescence of Cyanine7.5 hydrazide can be significantly enhanced through its interaction with plasmonic nanostructures. This phenomenon, known as surface-enhanced fluorescence (SEF), arises from the coupling of the fluorophore's excitation and emission processes with the surface plasmons of metallic nanoparticles, typically gold or silver. nih.govmdpi.comnih.gov

When this compound is positioned in close proximity to a plasmonic nanostructure, the strong localized electromagnetic fields generated by the nanostructure upon light excitation can lead to an increased excitation rate of the dye. Furthermore, the excited fluorophore can couple with the surface plasmons, creating a new de-excitation pathway that can enhance the radiative decay rate, resulting in brighter fluorescence emission. nih.gov

The efficiency of this enhancement is highly dependent on several factors, including the size and shape of the nanoparticles, the distance between the dye and the nanoparticle surface, and the spectral overlap between the dye's absorption/emission bands and the plasmon resonance of the nanostructure. mdpi.com By carefully designing the plasmonic system, it is possible to achieve substantial fluorescence enhancement, which is beneficial for improving the sensitivity of detection in various bioanalytical and imaging applications. nih.gov

Research in this area focuses on optimizing these parameters to maximize the fluorescence signal of cyanine (B1664457) dyes, including those with similar spectral properties to Cyanine7.5. This involves the synthesis of various nanostructures (e.g., nanorods, nanoshells, nanostars) and their functionalization to allow for the controlled attachment of dyes like this compound. The goal is to create highly sensitive fluorescent probes for applications such as single-molecule detection and enhanced in vivo imaging.

Development of Multi-Modal and Multi-Functional Research Probes

Co-Labeling with Complementary Spectroscopic Tags for Multi-Color Imaging

This compound's distinct near-infrared emission profile makes it an excellent candidate for co-labeling studies in multi-color imaging experiments. axispharm.com By combining this compound with other fluorescent dyes that have different excitation and emission spectra, researchers can simultaneously visualize multiple targets within a single sample.

For instance, this compound can be used alongside dyes that emit in the visible spectrum, such as fluorescein, rhodamine, or other cyanine dyes like Cy3 and Cy5. axispharm.com The key to successful multi-color imaging is the selection of fluorophores with minimal spectral overlap to avoid crosstalk between the different detection channels. The large Stokes shift of many fluorescent dyes and the distinct spectral region of Cyanine7.5 facilitate this.

The hydrazide functionality allows for the specific conjugation of Cyanine7.5 to molecules containing carbonyl groups, while other reactive groups on different dyes (e.g., NHS esters, maleimides) can be used to label other targets with different functional groups (e.g., amines, thiols). This orthogonal labeling strategy enables the creation of complex, multi-colored probes for studying intricate biological systems.

Integration with Radiotracers or Paramagnetic Agents for Hybrid Imaging Modalities

To overcome the limitations of single imaging techniques, this compound can be integrated into multi-modal imaging probes that combine fluorescence imaging with other modalities like magnetic resonance imaging (MRI) or radionuclide-based imaging (e.g., PET or SPECT). researchgate.net

For example, this compound can be conjugated to nanoparticles that also carry a paramagnetic contrast agent, such as superparamagnetic iron oxide nanoparticles (SPIONs). researchgate.netthno.org This creates a probe that is detectable by both fluorescence imaging and MRI. Fluorescence imaging provides high sensitivity, while MRI offers excellent spatial resolution and deep tissue penetration. researchgate.netmdpi.com Such hybrid probes have been developed for applications like imaging vulnerable atherosclerotic plaques by targeting markers of inflammation. thno.org

Similarly, this compound can be co-conjugated with a chelator for a radiotracer. This allows for the combination of fluorescence imaging with nuclear imaging techniques. The fluorescence component can be used for intraoperative guidance, while the radionuclide allows for whole-body imaging and quantitative assessment of probe distribution. These multi-modal approaches provide a more comprehensive understanding of biological processes in vivo. researchgate.net

Modular Probe Assembly Using this compound Precursors

The concept of modular probe assembly involves the use of precursor molecules that can be readily modified to create a variety of specific probes. This compound itself can be considered a key building block in such a modular system. Its reactive hydrazide group provides a convenient handle for conjugation to a wide range of targeting ligands or other functional moieties that contain a carbonyl group.

This modularity allows for the creation of a library of probes with different specificities from a single fluorescent core. For example, different aldehydes or ketones can be introduced onto various targeting molecules (e.g., peptides, antibodies, small molecules). These can then be easily conjugated with this compound to generate a panel of targeted fluorescent probes.

Furthermore, more complex modular systems can be designed. For instance, a scaffold molecule can be synthesized with multiple orthogonal reactive sites. One site could be used to attach this compound, while others could be used to attach other imaging agents (for multi-modal imaging), therapeutic agents (for theranostics), or different targeting ligands. ugr.es This "plug-and-play" approach simplifies the synthesis of complex, multifunctional probes and allows for the rapid development of new tools for biomedical research. A study demonstrated a versatile theranostic nanodevice using an orthogonal bioconjugation strategy where a near-infrared cyanine fluorophore (Cy7) was conjugated to a nanoparticle. ugr.es

Design Principles and Validation of Targeted Biosensors and Activatable Probes Utilizing Cyanine7.5 Hydrazide

Cell-Specific and Subcellular Organelle Targeting Approaches

The functionalization of Cyanine7.5 with a hydrazide moiety provides a powerful tool for targeting specific cellular and subcellular compartments through covalent labeling strategies or by leveraging the intrinsic properties of the cyanine (B1664457) dye structure.

Mitochondrial Membrane Potential: The core structure of cyanine dyes includes delocalized positive charges, making them lipophilic cations. This property drives their accumulation in organelles with a negative internal membrane potential (Δψm), most notably the mitochondria. nih.govthermofisher.com In healthy cells, the mitochondrial inner membrane maintains a significant negative potential, leading to the electrophoretic uptake and concentration of cationic dyes like Cyanine7.5. A decrease in Δψm, an early indicator of apoptosis, would result in a reduced accumulation of the dye. biolegend.com

While the cyanine core is responsible for potential-dependent accumulation, the hydrazide group on Cyanine7.5 hydrazide offers a reactive handle. This allows for the conjugation of the dye to specific mitochondria-targeting peptides or molecules, potentially enhancing localization specificity and creating multifunctional probes that can report on other mitochondrial functions simultaneously.

Reactive Oxygen Species (ROS) Sensing: A promising strategy for detecting ROS, such as superoxide (B77818) (O₂•⁻) and the hydroxyl radical (•OH), involves the use of reduced, non-fluorescent "hydrocyanine" probes. researchgate.netnih.gov These probes are synthesized by the chemical reduction of the parent cyanine dye, which disrupts the conjugated polymethine chain and quenches fluorescence. nih.gov Upon interaction with ROS, the hydrocyanine is oxidized back to its original, highly fluorescent cyanine form.

A probe for ROS based on this compound would involve its reduction to a "hydro-Cy7.5 hydrazide." This probe would remain non-fluorescent until it is oxidized by ROS, at which point it would exhibit the characteristic NIR fluorescence of Cy7.5. The hydrazide group provides the advantage of allowing the probe to be covalently anchored to specific proteins or structures, enabling the detection of ROS in a localized manner. researchgate.netnih.gov

Probe ComponentFunctionResearch Principle
Cationic Cyanine7.5 Core Accumulation in MitochondriaDriven by the negative mitochondrial membrane potential (Δψm). nih.govbiolegend.com
Hydro-Cyanine7.5 Core ROS DetectionOxidation by ROS restores the conjugated π-system, "turning on" NIR fluorescence. nih.gov
**Hydrazide Group (-CONHNH₂) **Covalent ConjugationReacts with aldehydes or ketones to anchor the probe to specific biomolecules or cellular structures.

This table outlines the functional components of hypothetical mitochondrial and ROS probes based on this compound.

Lysosomal pH Sensing: Certain cyanine dye derivatives are designed to be pH-sensitive, exhibiting fluorescence only in acidic environments. researchgate.netacs.org This is often achieved by incorporating a functional group, such as a non-N-alkylated indolenine, which can be protonated at low pH. researchgate.net This protonation alters the electronic structure of the dye, enabling fluorescence. Probes like CypHer5, a cyanine derivative, are minimally fluorescent at neutral pH but become brightly fluorescent in the acidic lumen of lysosomes (pH 4.5-5.0). medchemexpress.commedchemexpress.com A similar design principle can be applied to the Cyanine7.5 scaffold to create a pH-activatable NIR probe. Such a probe, when conjugated via its hydrazide group to a molecule that enters the cell, would become fluorescent only upon reaching the acidic compartments of the endo-lysosomal system. kyoto-u.ac.jpnih.gov

Endosomal Pathway Tracking: The specific reactivity of the hydrazide group is central to tracking molecules through the endosomal pathway. Many cell-surface glycoproteins, upon internalization, are trafficked through early endosomes to late endosomes and finally to lysosomes for degradation. By treating live cells with a mild oxidant like sodium periodate (B1199274), the sialic acid residues on these glycoproteins can be oxidized to generate aldehyde groups. antibodies.com Subsequent incubation with this compound results in the formation of stable, covalent hydrazone bonds, specifically labeling these glycoproteins. lumiprobe.comlumiprobe.com As the labeled proteins are internalized and processed, their journey through the endosomal and lysosomal compartments can be visualized in real-time using NIR fluorescence microscopy.

StepProcedurePurpose
1 Cell treatment with sodium periodateOxidizes cis-diols on cell-surface glycoproteins to generate aldehyde groups.
2 Incubation with this compoundThe hydrazide group reacts specifically with the newly formed aldehydes.
3 Formation of Hydrazone BondCreates a stable, covalent NIR fluorescent label on the glycoproteins.
4 Live-Cell ImagingAllows for real-time tracking of the labeled proteins as they move through the endosomal pathway.

This table details the workflow for labeling and tracking glycoproteins using this compound.

The targeted labeling of the plasma membrane (PM) and the extracellular matrix (ECM) relies on the same fundamental chemistry as endosomal tracking: the reaction between a hydrazide and a carbonyl group. Both the PM and ECM are rich in glycoproteins and proteoglycans, which can serve as targets for labeling.

The procedure involves the gentle oxidation of sugar residues on these components with periodate to create reactive aldehyde groups. The addition of this compound then leads to the formation of stable hydrazone linkages, covalently attaching the NIR fluorophore to the cell surface or the surrounding matrix. lumiprobe.com This method is highly specific, as the hydrazide group does not react with other functional groups found in proteins or lipids under physiological conditions. This covalent labeling strategy is robust, allowing cells to be fixed, permeabilized, and subjected to further staining procedures without significant loss of the membrane or ECM signal, a common limitation of non-covalent, lipophilic membrane dyes. nih.gov

Lysosomal pH and Endosomal Pathway Tracking

Enzyme Activity and Protease Biosensing Systems

This compound is an excellent candidate for constructing activatable probes that report on specific enzyme activities, particularly through mechanisms like Förster Resonance Energy Transfer (FRET) or by sensing changes in the local molecular environment.

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore that are in close proximity (typically <10 nm). thno.org This principle can be harnessed to design "turn-on" or ratiometric biosensors for proteases. rsc.org

A FRET-based protease probe using this compound would typically involve a peptide substrate specific to the target protease. nih.gov This peptide would be dually labeled with a FRET donor (e.g., Cyanine5) and a FRET acceptor. Given its long-wavelength emission, Cyanine7.5 is an ideal FRET acceptor for donors that emit in the far-red region of the spectrum. d-nb.info The hydrazide group on Cy7.5 would be used for its conjugation to the peptide.

In the intact probe, excitation of the donor results in efficient energy transfer to the Cy7.5 acceptor, leading to emission in the NIR range and quenched emission from the donor. When the target protease cleaves the peptide substrate, the donor and acceptor are separated, disrupting FRET. thno.org This results in a "turn-on" of donor fluorescence and a simultaneous decrease in acceptor fluorescence, providing a robust and ratiometric signal of enzyme activity. rsc.org

Probe ComponentExample MaterialRole in Biosensor
Fluorophore Donor Cyanine5 (Cy5)Transfers energy to the acceptor when in close proximity.
Fluorophore Acceptor Cyanine7.5Accepts energy from the donor (quenching it) and emits NIR fluorescence.
Linker Specific Protease Peptide SubstrateHolds the donor and acceptor together until cleaved by the target enzyme (e.g., an MMP).
Conjugation Chemistry This compound Covalently attaches the Cy7.5 acceptor to the peptide substrate.

This table describes the components of a model FRET-based protease probe incorporating this compound.

The activity of kinases and phosphatases can be monitored using fluorescently labeled peptide substrates that report on the phosphorylation state. nih.govbmglabtech.com The fluorescence of certain dyes, including cyanines, is sensitive to the local environment, such as charge, hydrophobicity, and steric bulk. researchgate.net

Kinase Activity Biosensor: A biosensor for a specific kinase can be designed using a peptide containing the kinase's recognition sequence. This peptide would be labeled with this compound. In the unphosphorylated state, the probe exhibits a baseline level of NIR fluorescence. When the target kinase phosphorylates a residue on the peptide (e.g., serine, threonine, or tyrosine), the addition of the highly negatively charged and bulky phosphate (B84403) group drastically alters the microenvironment surrounding the Cy7.5 dye. nih.gov This change can lead to a detectable modulation in the dye's fluorescence intensity or fluorescence lifetime, providing a real-time signal of kinase activity.

Phosphatase Activity Biosensor: Conversely, a phosphatase biosensor would use a pre-phosphorylated peptide substrate labeled with this compound. In this design, the presence of the phosphate group might induce a specific fluorescence state (either quenched or enhanced). Upon action by a phosphatase, the removal of the phosphate group would revert the local environment to its original state, causing a corresponding change in fluorescence. This allows for the real-time monitoring of phosphatase activity by observing the restoration or quenching of the NIR signal.

Design of FRET-Based Activatable Probes for Specific Enzymatic Cleavage

Detection of Specific Biomarkers and Pathological Research Indicators

The functionalization of Cyanine7.5 with a hydrazide group creates a versatile platform for designing targeted biosensors and activatable probes. The hydrazide moiety serves as a reactive handle for conjugation to molecules bearing carbonyl groups (aldehydes or ketones), enabling the creation of probes that can respond to specific physiological or pathological conditions.

Hypoxia-Activated Probes for Low Oxygen Environment Research

Hypoxia, a condition of low oxygen availability, is a hallmark of solid tumors and is associated with aggressive tumor progression and resistance to therapy. diva-portal.org While direct detection of low oxygen levels with this compound is not its primary mechanism, it is integral to probes that respond to the consequences of hypoxia, particularly the resulting acidic microenvironment.

Design Principles: The intense metabolic activity of cancer cells in a hypoxic environment leads to increased glycolysis and the production of lactic acid, causing a decrease in extracellular pH. diva-portal.org Probes targeting this acidity can thus serve as indirect indicators of hypoxia. A common strategy involves linking Cyanine7.5 to a hypoxia-targeting moiety via a linker that is stable under normal physiological conditions but becomes activated in the tumor microenvironment. The design often relies on a "turn-on" fluorescence mechanism where the probe's fluorescence is initially quenched and is restored upon reaching the target site.

Validation and Findings: Research has focused on developing probes that accumulate in tumors due to the enhanced permeability and retention (EPR) effect or by targeting specific receptors upregulated under hypoxic conditions. For instance, a probe might consist of this compound conjugated to a carrier that recognizes hypoxia-inducible factor 1-alpha (HIF-1α) related markers. The acidic environment found in hypoxic tumors can then trigger the release or activation of the dye. Although many studies use related cyanine dyes, the principles are directly applicable to this compound due to its favorable near-infrared (NIR) properties, which allow for deep tissue imaging. axispharm.com

Probe Design StrategyActivation MechanismResearch ApplicationKey Finding
Conjugation to a tumor-targeting carrier via a pH-sensitive linker.Acid-catalyzed hydrolysis of the linker in the low pH environment characteristic of hypoxic tumors.Indirect imaging of hypoxic regions by detecting extracellular acidosis.Enables visualization of tumor boundaries and acidic foci related to hypoxic stress.
Encapsulation in a pH-responsive nanoparticle.Destabilization of the nanoparticle carrier in acidic conditions, releasing the Cyanine7.5 payload.Spatially controlled release of the imaging agent within the tumor microenvironment.Provides enhanced signal-to-noise ratio by minimizing background fluorescence.

pH-Responsive Probes for Acidic Microenvironment Analysis

The acidic microenvironment of solid tumors (extracellular pH 6.5-6.9) and specific cellular organelles like lysosomes (pH 4.5-5.5) is a distinguishing feature that can be exploited for targeted imaging. diva-portal.orgacs.orgrsc.org this compound is a key component in the synthesis of pH-responsive probes due to the unique properties of the hydrazone bond formed upon its reaction with an aldehyde or ketone.

Design Principles: The core of this approach is the formation of a hydrazone linkage. Acyl hydrazone bonds are known to be relatively stable at neutral pH (around 7.4) but are susceptible to acid-catalyzed hydrolysis. acs.org A typical pH-responsive probe design involves quenching the fluorescence of Cyanine7.5 by attaching a quencher molecule through a hydrazone linker. When the probe enters an acidic environment, the linker is cleaved, separating the dye from the quencher and restoring its bright NIR fluorescence. acs.orgresearchgate.net This "off/on" switching mechanism provides high sensitivity for detecting acidic regions.

Validation and Research Findings: Studies have successfully demonstrated the utility of hydrazone-based linkers for creating activatable probes. For example, a theranostic agent can be synthesized where a cytotoxic drug and Cyanine7.5 are co-delivered, with the drug's release and the dye's fluorescence activation triggered simultaneously by the low pH of endosomes after cellular uptake. acs.org Confocal microscopy and in vivo imaging experiments have validated that these probes preferentially accumulate and activate in tumor tissues, allowing for clear demarcation of the acidic tumor microenvironment from surrounding healthy tissue. acs.org

Probe ConstructTarget EnvironmentActivation pHObserved OutcomeReference
Cyanine7.5-hydrazone-QuencherTumor Microenvironment~6.5Fluorescence "turn-on" upon acid-catalyzed hydrolysis of the hydrazone bond. acs.org
Antibody-Cyanine7.5 Conjugate (via periodate-generated aldehydes)Lysosomes (post-internalization)4.5 - 5.5Probe degradation in the lysosome releases the dye, leading to signal accumulation. diva-portal.orglumiprobe.com
Polymer-Drug-Cyanine7.5 ConjugateEndosomes/Lysosomes5.0 - 6.0Simultaneous drug release and fluorescence activation for theranostic applications. acs.org

Redox State Indicators in Cellular Systems

The cellular redox state, maintained by a balance of reactive oxygen species (ROS) and antioxidants, is crucial for normal cell function. Imbalances are implicated in various pathologies. Probes utilizing Cyanine7.5 can be engineered to respond to specific components of the cellular redox environment.

Design Principles: The design of a redox-sensitive probe often involves incorporating a moiety that is selectively cleaved or modified by a specific ROS, such as hydrogen peroxide (H₂O₂) or peroxynitrite (ONOO⁻). rsc.org In a common design, the fluorescence of Cyanine7.5 is quenched by a redox-active group. Upon interaction with the target ROS, this group undergoes a chemical transformation (e.g., oxidation), which leads to its cleavage or a conformational change that un-quenches the Cyanine7.5 fluorophore, resulting in a "turn-on" fluorescent signal. The hydrazide function can be used to attach this entire activatable system to a targeting molecule, such as an antibody or peptide, to direct the probe to a specific cell type or subcellular location.

Validation and Findings: While specific examples detailing this compound in redox probes are emerging, the principle has been validated with other cyanine dyes. For instance, probes have been developed where a boronic acid moiety acts as an H₂O₂-sensitive trigger. acs.org In the presence of H₂O₂, the boronic acid is oxidized and cleaved, releasing the fluorophore. This strategy allows for real-time imaging of ROS production in living cells and has been applied in models of inflammation and cancer.

Nucleic Acid Hybridization, Gene Expression, and Chromatin Dynamics Analysis

The near-infrared emission of Cyanine7.5 makes it an excellent candidate for labeling nucleic acid probes, offering advantages of deep tissue penetration and low autofluorescence for in situ and in vivo applications. axispharm.com The hydrazide derivative provides a specific chemical handle for this purpose.

In Situ Hybridization and Live-Cell RNA/DNA Tracking Methodologies

Fluorescence in situ hybridization (FISH) is a powerful technique for visualizing the location of specific DNA or RNA sequences within cells and tissues. nih.gov this compound can be used to create highly specific and bright probes for these applications.

Design Principles and Methodologies: The hydrazide group reacts specifically with aldehydes. This chemistry can be exploited to label nucleic acids by first introducing aldehyde groups into them. One established method is the periodate oxidation of the 3'-ribose of RNA, which creates a dialdehyde. acs.org this compound can then be covalently attached at this site, yielding a specifically labeled RNA probe. For DNA, synthetic oligonucleotides can be synthesized with modified bases containing an aldehyde group, which can then be reacted with the hydrazide dye. These labeled probes can then be used in FISH protocols to bind to their complementary target sequences in fixed cells. nih.gov For live-cell tracking, labeled mRNA molecules can be microinjected into cells to study their transport and localization in real time.

Research Findings: The use of cyanine dyes for FISH is well-established. nih.gov Recent advancements focus on single-molecule RNA FISH (smRNA-FISH), which allows for the quantification of individual mRNA transcripts. nih.gov A dual-labeling strategy has been described where a Cy5-azide dye and a Cy3-hydrazide dye are attached to the same RNA molecule, demonstrating the utility of the hydrazide reaction for precise nucleic acid labeling. acs.org Using Cyanine7.5 would translate these applications to the NIR window, enabling smRNA-FISH in more complex tissue environments or even in living organisms.

Telomere and Centromere Visualization in Research Models

Telomeres and centromeres are fundamental chromosomal structures whose dynamics are critical for genome stability and cell division. Visualizing these structures in living cells provides insight into nuclear organization and function.

Design Principles and Methodologies: A powerful method for visualizing repetitive DNA sequences like telomeres is to use fluorescently labeled Peptide Nucleic Acid (PNA) probes. nih.gov PNAs are synthetic DNA mimics with a neutral backbone, which allows them to bind to their complementary DNA targets with very high affinity and specificity. A PNA oligomer with a sequence complementary to the telomeric repeat (TTAGGG) can be synthesized and labeled with this compound (typically by incorporating a linker with a carbonyl group into the PNA). When introduced into living cells, these PNA-Cy7.5 probes hybridize to telomeres, allowing their positions and movements to be tracked using fluorescence microscopy. nih.gov Similarly, PNA probes targeting centromeric repeat sequences can be designed.

Academic Applications of Cyanine7.5 Hydrazide in in Vitro and Ex Vivo Biological Research Systems

Cell Line-Based Research Models for Fundamental Biological Processes

Cyanine7.5 hydrazide's properties make it a versatile probe in studies utilizing established cell lines to investigate fundamental cellular mechanisms.

Cellular Uptake, Trafficking, and Intracellular Localization Studies

The ability of cyanine (B1664457) dyes to cross cell membranes allows researchers to study their uptake and subsequent localization within cellular compartments. mdpi.com Fluorescence microscopy is a key technique in these investigations, revealing the distribution of the dye within the cytoplasm and nucleus. mdpi.com The intrinsic fluorescence of cyanine dyes facilitates the tracking of their movement and interactions within living cells. axispharm.com

For instance, studies have demonstrated that cyanine dyes can penetrate cell membranes and localize within both the cytoplasm and the nucleus. mdpi.com In some cases, specific organelle staining within the nucleoplasm has been observed. mdpi.com This capability is crucial for understanding how these molecules interact with cellular components and for designing targeted molecular probes. axispharm.comacs.org

Table 1: Cellular Localization of Cyanine Dyes in Caco-2 Cells

Cyanine Dye Concentration Incubation Time Cellular Localization Observed Characteristics Reference
Dye 5 1 µM 20 hours Cytoplasm and Nucleus Labels a specific organelle within the nucleoplasm, does not localize in the DNA. mdpi.com
Dye 10 1 µM 20 hours Cytoplasm and Nucleus Significantly lower fluorescence intensity compared to Dye 5; fluorescence diminishes over time. mdpi.com

Monitoring of Cell Proliferation, Migration, and Morphological Changes

Cyanine dyes are employed to monitor dynamic cellular processes such as proliferation and migration. alabiolab.ro By labeling cellular membranes, researchers can track cell movement and changes in cell shape over time. alabiolab.ro This is particularly useful in assays assessing cell migration or proliferation. alabiolab.ro

Cell Cycle Progression and Apoptosis Pathway Investigation

The investigation of cell cycle and apoptosis is another area where cyanine dyes have proven useful. nih.gov Certain cyanine-based molecules have been shown to induce cell cycle arrest, often in the G0/G1 phase, and to trigger apoptosis. nih.govresearchgate.netnih.gov These effects are often linked to the molecule's ability to localize within mitochondria and disrupt their function. nih.gov

For example, specific cyanine compounds have been observed to perturb anti-apoptotic (Bcl-2/Bcl-xl) and pro-apoptotic (Bax) proteins, leading to the production of reactive oxygen species (ROS) and subsequent cell death. nih.gov Flow cytometry analysis can quantify the percentage of cells in different phases of the cell cycle and identify apoptotic cells. nih.gov

Table 2: Effect of Cyanine-Based Compounds on HeLa Cell Cycle Progression

Compound Treatment % Apoptotic Cells % G0/G1 Phase % S Phase % G2-M Phase Reference
Control - 1.2% 47.4% 13.8% 33.9% nih.gov
Compound 7n - 4.7% 67.9% 6.4% 16.8% nih.gov
Compound 7p - 3.5% 63.9% 13.5% 15.0% nih.gov

Primary Cell Culture, Organoid, and Advanced 3D Tissue Models

The application of this compound extends to more complex in vitro and ex vivo systems that more closely mimic the physiological environment.

Investigation of Cellular Interactions and Microenvironmental Influences in Complex 3D Models

Three-dimensional (3D) cell culture models, such as organoids and tumor spheroids, provide a more accurate representation of in vivo tissues. nih.gov In these systems, fluorescent probes like cyanine dyes are invaluable for studying cellular interactions and the influence of the microenvironment. nih.gov For instance, in a U87MG 3D spheroid model, a theranostic agent demonstrated significant toxicity and destruction of the tumor spheroid integrity. acs.org

Drug Delivery and Response Studies in Scaffold-Based Systems

Scaffold-based systems are increasingly used in drug delivery research to create controlled environments for studying therapeutic efficacy. chemisgroup.us this compound can be incorporated into these systems to monitor the release and distribution of therapeutic agents. The near-infrared fluorescence of Cyanine7.5 allows for deep tissue penetration with minimal background interference, making it ideal for such applications.

By conjugating this compound to drug delivery vehicles, researchers can visualize their localization and accumulation within 3D tissue models or ex vivo tissues. This provides crucial information on the efficiency of the delivery system and the response of the cells to the delivered drug. For example, the release of a drug from a polymer carrier can be monitored by observing the fluorescence of a co-delivered cyanine dye. nih.gov

Biochemical, Immunological, and Molecular Interaction Studies

The unique characteristics of this compound make it a powerful reagent for elucidating complex biological interactions at the molecular level.

Protein-Protein and Protein-Nucleic Acid Interaction Assays

This compound facilitates the study of protein-protein and protein-nucleic acid interactions by enabling the fluorescent labeling of one or more components of the interacting complex. axispharm.com For instance, a protein of interest can be labeled with this compound, and its interaction with another protein or a nucleic acid sequence can be monitored using techniques like fluorescence polarization (FP) or Förster resonance energy transfer (FRET). In FP assays, the binding of a small, labeled molecule to a larger one results in a slower rotation and a corresponding increase in fluorescence polarization, providing a quantitative measure of the interaction. In FRET, energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity, a phenomenon that can be used to measure the distance between two labeled molecules and thus infer their interaction. While direct research findings on this compound in these specific assays are not abundant in the provided search results, the fundamental principles of fluorescent labeling support its applicability. The ability to label proteins and nucleic acids is a key feature of cyanine dyes in general. axispharm.comaxispharm.com

Enzyme Kinetics and Substrate Specificity Determination

The fluorescence properties of this compound can be harnessed to develop assays for studying enzyme kinetics and determining substrate specificity. A substrate for a particular enzyme can be synthesized with a quenching molecule that suppresses the fluorescence of a nearby this compound label. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity. This method allows for real-time monitoring of enzymatic reactions and can be used to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). By designing a panel of potential substrates, each labeled with this compound, researchers can also assess the substrate specificity of an enzyme. The rate of fluorescence increase will be highest for the most preferred substrate.

Assay ComponentRole in Enzyme Kinetic/Specificity Assay
This compound-labeled substrate Serves as the reporter molecule. Fluorescence is initially quenched.
Enzyme of interest Catalyzes the cleavage of the substrate.
Quencher molecule Suppresses the fluorescence of this compound when in close proximity.
Fluorescence detector Measures the increase in fluorescence over time as the substrate is cleaved.

Immunoassay Development (e.g., Western Blot, ELISA) Utilizing this compound as a Label

This compound is a valuable tool for developing sensitive and quantitative immunoassays such as Western blotting and enzyme-linked immunosorbent assays (ELISA). axispharm.compromega.jp In these techniques, antibodies are used to detect specific antigens. By labeling the primary or secondary antibody with this compound, the presence and quantity of the target antigen can be determined by measuring the fluorescence signal.

In Western blotting, proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with a specific antibody. If this antibody is labeled with this compound, the protein of interest can be visualized and quantified using an imaging system capable of detecting NIR fluorescence. axispharm.com This approach offers high sensitivity and a broad dynamic range compared to traditional colorimetric or chemiluminescent detection methods.

Similarly, in an ELISA, an antigen is typically immobilized on a solid support and then detected with a labeled antibody. promega.jp Using a this compound-labeled antibody allows for a fluorescence-based readout, which can provide more precise quantification than colorimetric methods. axispharm.com The high quantum yield of this compound contributes to the generation of a strong, stable signal. lumiprobe.comglpbio.com

Immunoassay TechniqueApplication of this compoundAdvantages
Western Blot Labeling of primary or secondary antibodies for protein detection on a membrane.High sensitivity, low background, quantitative analysis. axispharm.com
ELISA Labeling of detection antibodies for antigen quantification in a plate-based assay.High sensitivity, broad dynamic range, precise quantification. axispharm.compromega.jp

Phenotypic Screening and Drug Discovery Research Platforms (Pre-Clinical, High-Content)

The ability to visualize cellular components and processes makes this compound a powerful tool in modern drug discovery, particularly in the context of phenotypic screening and high-content analysis.

Identification of Novel Modulators of Biological Pathways

Phenotypic screening involves testing a large library of compounds for their ability to produce a desired change in a cell's phenotype, without a preconceived notion of the drug's molecular target. nih.govnih.gov this compound can be used to label specific cellular components or to monitor processes that are indicative of a particular cellular state. For example, it can be used to label glycoproteins on the cell surface, and changes in the pattern or intensity of this labeling in response to a compound could indicate an effect on protein glycosylation or trafficking pathways. By automating this process and screening thousands of compounds, researchers can identify novel modulators of these pathways, which can then be further investigated as potential drug candidates. pharmaron.commdpi.com

High-Content Imaging for Cellular Phenotype Profiling

High-content imaging combines automated microscopy with sophisticated image analysis to extract quantitative data from cells. pharmaron.com this compound, with its bright and photostable fluorescence, is well-suited for this application. axispharm.com It can be used in conjunction with other fluorescent dyes to simultaneously label multiple cellular structures, a technique known as "cell painting." pharmaron.com For instance, this compound could be used to label glycoproteins, while other dyes are used to stain the nucleus, mitochondria, and cytoskeleton. By capturing images of these multi-labeled cells and analyzing various morphological and intensity-based features, researchers can create a detailed "phenotypic profile" of the cell. pharmaron.com These profiles can be used to classify compounds based on their mechanism of action, identify off-target effects, and gain a deeper understanding of how different drugs affect cellular biology. nih.govpharmaron.com

ParameterDescriptionRelevance to High-Content Screening
Intensity The brightness of the this compound signal in different cellular compartments.Can indicate changes in the abundance or localization of labeled glycoproteins.
Morphology The shape and size of labeled structures.Can reveal changes in cell shape, organelle structure, or cell-cell contacts.
Texture The spatial pattern of the fluorescence signal.Can provide information about the distribution and organization of labeled molecules.
Colocalization The degree of overlap between the this compound signal and other fluorescent labels.Can indicate interactions between different cellular components.

Conceptual Frameworks, Methodological Refinements, and Future Directions in Cyanine7.5 Hydrazide Research

Principles of Near-Infrared Fluorescence in Biomedical Research Contexts

Near-infrared (NIR) fluorescence imaging is a powerful technique in biomedical research, utilizing fluorescent molecules, or fluorochromes, that absorb and emit light within the NIR spectrum (typically 700-900 nm). ontosight.ainih.gov This method has gained significant traction due to its ability to provide high-resolution images of biological structures and processes with minimal background interference. ontosight.aimdpi.com The fundamental principle involves the excitation of a NIR fluorochrome to a higher energy state by absorbing light of a specific wavelength, followed by the emission of light at a longer wavelength as it returns to its ground state. ontosight.ai This emitted light is then detected to generate an image. The use of the NIR window is particularly advantageous for in vivo imaging because it allows for deeper tissue penetration and reduced autofluorescence compared to visible light. ontosight.ainih.gov

Cyanine7.5 hydrazide is a NIR fluorophore that is particularly well-suited for in vivo imaging. lumiprobe.com It shares similar spectral properties with indocyanine green (ICG), an FDA-approved dye, but boasts a higher fluorescence quantum yield, making it a brighter and more efficient probe. lumiprobe.com Its hydrazide functional group allows it to react with carbonyl compounds like aldehydes and ketones, enabling the labeling of specific biomolecules such as glycoproteins and antibodies after periodate (B1199274) oxidation. lumiprobe.comlumiprobe.com

Impact of Tissue Optical Properties on Deep Tissue Imaging Methodologies

The effectiveness of deep tissue imaging is fundamentally limited by the optical properties of biological tissues, primarily light scattering and absorption. researchgate.netnih.gov When light travels through tissue, it is scattered by various cellular and extracellular components, and absorbed by molecules like hemoglobin, water, and pigments. researchgate.netnih.gov These phenomena lead to signal attenuation and distortion, which restrict the penetration depth of optical imaging techniques. researchgate.netnih.gov

The NIR region of the spectrum, particularly the "optical windows" between 650-1100 nm, 1200-1350 nm, and 1550-1800 nm, offers a significant advantage for deep tissue imaging. nih.govgoogle.com Within these windows, the absorption by endogenous chromophores such as hemoglobin and water is minimized, allowing for greater light penetration. nih.gov While scattering is still a factor, its impact is reduced at longer wavelengths. google.com

To overcome the limitations imposed by tissue optics, various advanced imaging techniques have been developed. These include methods that utilize coherence and spatial gating to create images from multiply scattered light, enabling imaging at depths of up to 9 mm. duke.edu Other strategies focus on developing novel imaging probes that operate in the longer wavelength NIR-II region (1000-1700 nm) for even deeper tissue penetration. mdpi.comresearchgate.net Additionally, techniques like adaptive optics and wavefront shaping are employed to correct for the distortions caused by tissue scattering, improving image quality and depth. researchgate.netnih.gov

Strategies for Minimizing Autofluorescence Background in Complex Biological Samples

Autofluorescence, the natural fluorescence emitted by various biological molecules, is a significant challenge in fluorescence imaging as it can obscure the signal from the targeted fluorophore, reducing the signal-to-noise ratio. fluorofinder.combitesizebio.com Common sources of autofluorescence in mammalian cells and tissues include NADH, collagen, elastin, flavins, and red blood cells due to their heme groups. fluorofinder.combitesizebio.combosterbio.com The fixation process, particularly with aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde, can also introduce autofluorescence by forming fluorescent Schiff bases. ptglab.comevidentscientific.com

Several strategies can be employed to minimize the impact of autofluorescence:

Fluorophore Selection: Choosing bright fluorophores that emit in the far-red or NIR regions of the spectrum is a primary strategy, as endogenous autofluorescence is typically weaker at these longer wavelengths. bitesizebio.combosterbio.comptglab.com Dyes with narrow excitation and emission spectra also help to distinguish their signal from the broad-spectrum autofluorescence. fluorofinder.com

Sample Preparation:

Fixation: Using non-aldehyde-based fixatives like chilled methanol (B129727) or ethanol (B145695) can reduce fixation-induced autofluorescence. fluorofinder.comptglab.com If aldehyde fixatives are necessary, using the lowest effective concentration for the shortest possible time is recommended. bosterbio.comptglab.com

Perfusion: Perfusing tissues with a buffer like PBS before fixation can remove red blood cells, a major source of autofluorescence. ptglab.com

Quenching: Chemical treatments can be used to quench autofluorescence. For instance, sodium borohydride (B1222165) can reduce aldehyde-induced autofluorescence, while Sudan Black B is effective against lipofuscin-related background. bitesizebio.comptglab.com

Imaging Techniques: Confocal or multiphoton microscopy can help reduce autofluorescence by rejecting out-of-focus light or limiting excitation to the focal plane. evidentscientific.com

Data Analysis: Including unstained control samples in the experiment allows for the measurement of the autofluorescence signal, which can then be subtracted from the images of stained samples during post-acquisition processing. bosterbio.com

Advanced Strategies for Signal Optimization and Background Suppression in this compound Probes

Optimizing the signal from this compound probes while suppressing background noise is crucial for achieving high-quality images in biomedical research. This involves both the intelligent design of the probe itself and the careful control of its chemical and physical environment.

Engineering of Environment-Sensitive Probes with Modulated Fluorescence

A key strategy for improving the signal-to-background ratio is the development of "smart" or environment-sensitive probes. These probes are designed to exhibit a change in their fluorescence properties in response to specific environmental cues. For instance, a probe might be non-fluorescent or weakly fluorescent in its unbound state and become highly fluorescent upon binding to its target molecule. mdpi.com This "turn-on" mechanism ensures that the fluorescence signal is only generated at the site of interest, significantly reducing background from non-targeted probes.

The basic principle behind these probes involves a change in the molecular structure of the fluorophore upon interaction with its target. mdpi.com This structural change alters the electronic properties of the dye, leading to an increase in fluorescence emission. This approach has been successfully used to create probes that are activated by specific enzymes, pH changes, or the presence of certain metal ions. For this compound, this could involve designing derivatives where the hydrazide group's reactivity is coupled to a fluorescence-quenching moiety that is cleaved or altered upon target binding.

Photostability Enhancement Through Chemical Modification and Environmental Control

Photostability, the ability of a fluorophore to resist photobleaching or photodegradation upon exposure to excitation light, is a critical parameter for long-term imaging experiments. Cyanine (B1664457) dyes, while bright, can be susceptible to photobleaching. acs.org Several strategies have been developed to enhance their photostability:

Chemical Modification:

Structural Rigidization: Incorporating a rigidizing six-membered ring into the polymethine chain of cyanine dyes, as is present in Cyanine7.5, increases the quantum yield and can improve photostability. lumiprobe.comlumiprobe.com

Substitution: Introducing electron-withdrawing groups, such as cyano or fluoro substituents, into the cyanine dye structure can suppress oxidative photobleaching. acs.orgnih.gov Aromatic substitutions at specific positions on the polymethine chain or modifications of the nitrogen groups can also enhance stability. researchgate.net

Conjugation of Protective Agents: Directly conjugating photostabilizing agents like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox to the fluorophore has been shown to dramatically enhance the photostability of Cy5 without altering its spectral properties. nih.gov

Environmental Control:

Antioxidants: The addition of antioxidants to the imaging medium can help to quench reactive oxygen species that contribute to photobleaching. The naturally occurring amino acid ergothioneine (B1671048) has been shown to be a highly effective photostabilizer for several cyanine dyes, significantly outperforming commonly used agents like β-mercaptoethanol. chemrxiv.org

Nanoparticle Encapsulation: Encapsulating cyanine dyes within nanoparticles, such as silica (B1680970) or zinc oxide nanoparticles, can protect them from the surrounding environment and enhance their photostability. acs.org

Quantitative Image Analysis and Computational Data Interpretation in this compound Studies

The data obtained from fluorescence imaging with this compound is not merely qualitative; it can be subjected to rigorous quantitative analysis to extract meaningful biological information. This involves a series of computational steps to process and interpret the images.

The initial step in quantitative analysis is often image segmentation, where the regions of interest (e.g., cells, tissues, or specific subcellular compartments) are identified and separated from the background. This allows for the measurement of fluorescence intensity specifically within these defined areas. Subsequently, the fluorescence intensity can be quantified and correlated with the concentration of the labeled biomolecule. For accurate quantification, it is essential to account for factors such as the molar extinction coefficient of the dye and potential variations in illumination and detection efficiency across the image.

Computational modeling can be employed to analyze the dynamic processes observed with this compound probes. For example, molecular modeling can provide insights into the conformational dynamics of the dye and how its interaction with a target molecule leads to changes in its fluorescence properties. In in vivo studies, pharmacokinetic modeling can be used to describe the biodistribution and clearance of the probe over time.

Furthermore, advanced data analysis techniques, such as those used in fluorescence lifetime imaging microscopy (FLIM) or Förster resonance energy transfer (FRET) studies, can provide additional layers of information. FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the fluorophore, while FRET can be used to study molecular interactions by measuring energy transfer between two different fluorophores. These quantitative approaches transform fluorescence imaging from a purely descriptive tool into a powerful method for dissecting complex biological systems.

Compound Information Table

Compound NameSynonymsMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound chloride; Cy7.5 hydrazideC45H52Cl2N4O735.82
Indocyanine greenICGC43H47N2NaO6S2774.96
FormaldehydeMethanalCH2O30.03
GlutaraldehydeC5H8O2100.12
MethanolCH4O32.04
EthanolC2H6O46.07
Sodium borohydrideNaBH437.83
Sudan Black BC29H24N6456.54
CyclooctatetraeneCOTC8H8104.15
4-Nitrobenzyl alcoholNBAC7H7NO3153.14
TroloxC14H18O4250.29
ErgothioneineC9H15N3O2S229.30
β-MercaptoethanolC2H6OS78.13

Interactive Data Table: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (nm)788 lunanano.ca
Emission Maximum (nm)808 lunanano.ca
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹)223,000 lunanano.ca
Fluorescence Quantum Yield0.10 lumiprobe.comlunanano.ca

Development of Image Segmentation and Feature Extraction Algorithms

The analysis of complex biological images produced using probes like this compound is critically dependent on robust image segmentation—the process of partitioning an image into distinct regions to identify objects of interest, such as cells or tissues. researchgate.netbiorxiv.orgnih.gov Given the challenges of in vivo imaging, including low signal-to-noise ratios (SNR) and background autofluorescence, sophisticated algorithms are essential for accurate quantification. biorxiv.org

Traditional segmentation methods like thresholding and edge detection, while simple, often struggle with the variability inherent in fluorescence microscopy images. nih.govnih.gov More advanced techniques are being adapted for the complexities of NIR fluorescence imaging. Unsupervised machine learning techniques like K-means clustering have been successfully applied to automatically segment fluorescence microscopy images, including 3D data from living animals, by grouping pixels with similar fluorescence decay characteristics. optica.org

For cell-specific analysis, deep learning-based frameworks have shown remarkable performance. The U-Net architecture, a type of convolutional neural network (CNN), is particularly well-suited for biomedical image segmentation and has been adapted for various fluorescence microscopy applications. biorxiv.orgfrontiersin.org Tools such as DL-SCAN (Deep Learning-Based Segmentation of Cells and Analysis) utilize models like StarDist, which is pre-trained on a diverse set of microscopy images to accurately identify and segment individual cells even in images with low SNR. biorxiv.orgmdpi.com Such tools often include essential pre-processing steps like background correction and noise reduction (e.g., Gaussian blur) to enhance segmentation accuracy. biorxiv.orgmdpi.com

Another powerful approach for NIR-II imaging, which shares challenges with the NIR-I window where Cy7.5 operates, is the use of algorithms that enhance and segment vascular structures. Methods employing multi-scale enhancement and fractional differentiation can improve the detection of dim capillaries, which are then segmented based on their tubular features. researchgate.net The development of these automated and highly accurate segmentation algorithms is crucial for extracting meaningful quantitative data from images acquired with this compound, enabling precise analysis of cellular morphology, protein localization, and other key biological features.

Application of Machine Learning and Deep Learning for Image Analysis and Data Mining

Beyond segmentation, machine learning (ML) and deep learning (DL) are revolutionizing the analysis and interpretation of data from NIR fluorescent probes like this compound. These technologies can extract complex patterns and enhance image quality in ways that traditional analysis cannot. mdpi.comspectroscopyonline.com

One significant application is the use of deep learning to improve the quality of NIR images. Researchers have successfully trained artificial neural networks, such as cycle generative adversarial networks (CycleGANs), to transform blurred images from the NIR-I window (700-1000 nm), where Cy7.5 emits, into images with the clarity and high resolution characteristic of the NIR-IIb window (1500–1700 nm). stanford.eduresearchgate.netpnas.org This "image-to-image translation" can dramatically increase the signal-to-background ratio and improve the delineation of structures like tumors, without requiring probes that operate in the less biocompatible NIR-IIb range. stanford.edupnas.org Specialized neural networks, such as scale-recurrent networks (SRN) and cerebral vessel interpolation (CVI) networks, have been used to enhance both lateral and axial resolution in 3D NIR-II microscopy, enabling smoother reconstruction of dynamic processes like blood flow. worldscientific.com

ML frameworks are also being developed to create predictive models from NIR imaging data. For instance, ML algorithms can analyze the dynamic signal intensity and perfusion patterns of an NIR dye to differentiate between healthy and malignant tissues or to predict the expression levels of specific proteins like Dll4 in tumors. nih.gov These models use features extracted from the fluorescence time-series data—such as the initial uptake slope and time to peak intensity—to classify tissues with high sensitivity and specificity. nih.gov This approach turns functional imaging data acquired with probes like this compound into a powerful tool for data mining and diagnostics, potentially guiding therapeutic decisions. nih.govnih.gov

The table below summarizes key machine learning and deep learning applications relevant to NIR fluorescence imaging.

Technique Application Description Potential Impact on Cy7.5 Hydrazide Research Reference
CycleGAN Image Quality EnhancementA deep learning model that learns to translate images from one domain to another. It can transform lower-resolution NIR-I images into high-clarity images resembling those from the NIR-IIb window.Improves spatial resolution and signal-to-background ratio for in vivo imaging, enabling clearer visualization of targeted structures. pnas.org, researchgate.net
U-Net Image SegmentationA convolutional neural network architecture designed for fast and precise segmentation of biomedical images.Automates and standardizes the identification of cells or tissues labeled with Cy7.5 hydrazide, improving the accuracy of quantitative analysis. frontiersin.org, biorxiv.org
Ensemble Learning (e.g., Random Forest) Predictive ModelingMachine learning algorithms that combine multiple models to improve predictive performance. Used to classify tissue types based on NIR perfusion patterns.Enables the use of Cy7.5 hydrazide imaging data to predict molecular characteristics of tissues, such as protein expression levels, aiding in diagnostics. nih.gov
SRN & CVI Networks 3D Volumetric ReconstructionSpecialized deep learning networks that enhance the spatial and temporal resolution of 3D imaging data by improving resolution and interpolating between axial planes.Facilitates high-speed, high-resolution 4D imaging of dynamic processes like blood flow or probe accumulation in deep tissue. worldscientific.com

Emerging Methodologies and Interdisciplinary Research Avenues

The continued evolution of this compound research is propelled by its integration with other cutting-edge scientific fields and the development of novel molecular tools.

Optogenetics and Chemogenetics Integration with this compound Probes

Optogenetics and chemogenetics allow for the precise control of cellular activity using light and small molecules, respectively. The use of NIR light in these methodologies is highly advantageous due to its deep tissue penetration and reduced phototoxicity. frontiersin.orgfrontiersin.org

In chemogenetics, systems like nirFAST have been developed, consisting of a small protein tag (14 kDa) that binds to synthetic NIR fluorogens, causing them to fluoresce brightly. nih.govresearchgate.netbiorxiv.org This technology provides a direct link between genetic expression and NIR fluorescence. While nirFAST uses its own specific fluorogens, the principle demonstrates a clear path toward designing advanced chemogenetic reporters that could incorporate or be paired with functionalized heptamethine cyanine dyes like Cy7.5 hydrazide to create sophisticated biosensors or imaging systems. arnaudgautier.combiorxiv.org

In optogenetics, NIR light is being used to activate light-sensitive proteins (opsins) in deep tissues. frontiersin.org This is often achieved using upconversion nanoparticles (UCNPs) that absorb NIR light and emit visible light to activate the opsin. osti.gov Another approach involves using dye-sensitized UCNPs, where an NIR dye absorbs the light and transfers the energy to the nanoparticle, improving efficiency. osti.gov The excellent NIR properties of this compound make its derivatives promising candidates for use as sensitizers in such systems, potentially enabling non-invasive optogenetic control of neuronal activity deep within living organisms. biorxiv.orgnih.govosti.gov

Single-Molecule Tracking and Imaging Techniques

Single-molecule imaging techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), have broken the diffraction limit of light, allowing for visualization at the nanoscale. nih.govmicroscopyu.com These methods rely on fluorescent probes that can be switched between a fluorescent "on" state and a dark "off" state.

Heptamethine cyanine dyes, including Cy7 and its derivatives, are central to these super-resolution techniques. nih.govnih.gov They can be paired with an "activator" dye (like Cy3) that controls the switching of the "reporter" dye (like Cy7) to its fluorescent state. microscopyu.com The inherent photophysical properties of the cyanine scaffold are well-suited for this application. Furthermore, the development of "self-healing" Cy7 derivatives, which show greater brightness and photostability, has enhanced their utility in demanding single-molecule FRET experiments. nih.govacs.org Recent work has also shown that the photostability of cyanine dyes can be dramatically improved by linking them to protective agents like cyclooctatetraene (COT), increasing the number of photons detected per molecule by up to 70-fold for Cy7. researchgate.net Given that this compound shares the same core structure, these advancements are directly applicable, positioning it as a powerful tool for single-molecule tracking and super-resolution studies. nd.edugoogle.com

Novel Synthetic Strategies for Advanced this compound Derivatives

The performance of a fluorescent probe is defined by its molecular structure. Research into the synthesis of advanced cyanine dyes is focused on overcoming limitations like chemical instability and modest fluorescence quantum yields. nih.gov

One successful strategy involves creating sterically shielded dyes. By adding bulky molecular "arms" that project over the flat, reactive polymethine chain, the dye is protected from reacting with molecules like singlet oxygen, which is a primary cause of photobleaching. nih.govgoogle.com This three-dimensional design not only enhances photostability but can also be tuned to optimize water solubility and pharmacokinetic properties for improved in vivo imaging performance. nih.govnd.edu

Another area of research involves understanding and controlling the photochemical reactions of cyanine dyes. It has been discovered that heptamethine cyanines can undergo a "phototruncation" reaction, where light exposure cleaves the polymethine chain, converting a Cy7 dye into a Cy5-like dye, which then can be truncated further to a Cy3-like dye. nih.govacs.org While often a component of photobleaching, this reaction can also be harnessed. By controlling the conditions, this photoconversion can be used as a mechanism for super-resolution imaging. nih.gov Understanding these pathways is critical for designing next-generation this compound derivatives with superior stability or with novel, built-in functionalities for advanced imaging applications.

Comparative Performance Analysis and Strategic Considerations for Cyanine7.5 Hydrazide in Research Paradigms

Benchmarking Against Other Near-Infrared Fluorophores for Specific Applications

Cyanine7.5 (Cy7.5) hydrazide, a near-infrared (NIR) fluorophore, is a valuable tool in various research applications due to its spectral properties that allow for deep tissue penetration and minimal background autofluorescence. axispharm.commdpi.com Its performance, however, must be carefully benchmarked against other NIR fluorophores to ensure optimal selection for specific experimental needs.

Comparative Analysis of Signal-to-Background Ratios in Live-Cell Imaging

In live-cell imaging, achieving a high signal-to-background ratio (SBR) is critical for clear visualization of target structures. The NIR window (700-900 nm) is advantageous as it reduces autofluorescence from biological tissues, inherently improving the SBR. mdpi.com While specific SBR data for Cy7.5 hydrazide in live-cell imaging is not extensively detailed in the provided results, its properties suggest a strong performance. For instance, a modified hemicyanine dye demonstrated a 5-fold higher signal in mouse models compared to Indocyanine Green (ICG), a well-established NIR fluorophore. researchgate.net This suggests that engineered cyanine (B1664457) dyes can significantly enhance SBR. The use of activatable fluorophores, which fluoresce only upon interaction with a specific target, can increase SBR by as much as 10-fold compared to constitutively fluorescent probes. researchgate.net The choice of fluorophore and imaging system significantly impacts the SBR, with dedicated NIR imaging platforms potentially offering substantially higher SBRs than standard microscopes with NIR modules. nih.gov

Interactive Data Table: Comparison of NIR Fluorophore Properties Relevant to SBR

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (M⁻¹cm⁻¹)Key Features for SBR
Cyanine7.5 Hydrazide 7888080.10223,000High quantum yield compared to ICG. broadpharm.comlumiprobe.com
Indocyanine Green (ICG) 805 (in blood)830 (in blood)Low~200,000FDA-approved, widely used benchmark. mdpi.comresearchgate.net
Cyanine7 ~750~775HighHighHigh stability and bright fluorescence. axispharm.com
IRDye 800CW 774789~0.08240,000High water solubility and photostability.
Methylene (B1212753) Blue 665691Low~95,000Lower NIR penetration, higher potential for autofluorescence interference. researchgate.net

Assessment of Performance in Animal Model Systems for Longitudinal Studies

For longitudinal studies in animal models, the photostability and in vivo stability of the fluorophore are paramount. Cy7.5 and its derivatives are well-suited for such applications due to their resistance to photobleaching, which ensures reliable long-term imaging. axispharm.comaxispharm.com The NIR fluorescence of Cy7.5 allows for deep tissue imaging with minimal background interference, making it ideal for tracking biological processes in living organisms over extended periods. axispharm.com For example, a study using a Cy7-conjugated probe for neutrophil tracking performed longitudinal imaging up to 24 hours post-injection. researchgate.net The development of NIR-II (1000-1700 nm) imaging offers even greater penetration depth and resolution, which is a significant advantage for long-term in vivo studies. rsc.org

Evaluation of Bioconjugation Efficiency and Stability in Diverse Biological Environments

The hydrazide functional group of Cy7.5 hydrazide enables its covalent attachment to biomolecules containing aldehyde or ketone groups. This reaction is particularly useful for labeling glycoproteins and antibodies following periodate (B1199274) oxidation, which generates aldehydes on sugar residues. lumiprobe.com This site-specific conjugation method can provide better orientation of the fluorescent label, preserving the bioactivity of the labeled molecule. interchim.fr

The stability of the resulting hydrazone bond is crucial for the reliability of the probe in diverse biological environments. The reaction is typically carried out under mild acidic conditions (pH 5-6) to form a stable linkage. For labeling proteins with available carboxylic acids, a two-step process involving activation with EDC and subsequent reaction with the hydrazide can be employed. interchim.fr The stability of the bioconjugate is influenced by factors such as pH and the presence of other reactive molecules. For instance, to minimize polymerization when labeling proteins that have both carboxylic acids and primary amines, the amount of EDC can be decreased, or the amount of the hydrazide fluorophore can be increased. interchim.fr

Assessment of Probe Specificity, Sensitivity, and Kinetic Performance in Complex Biological Systems

The specificity and sensitivity of a Cy7.5 hydrazide probe are primarily determined by the targeting moiety to which it is conjugated. The fluorophore itself provides the means of detection. The high quantum yield and molar extinction coefficient of Cy7.5 contribute to high sensitivity, allowing for the detection of low-abundance targets. broadpharm.comlumiprobe.com

The kinetic performance of a probe in a complex biological system depends on factors such as its ability to reach the target site, the binding affinity of the targeting moiety, and the rate of clearance from non-target tissues. The use of NIR imaging allows for real-time visualization of these processes. For instance, in a study tracking neutrophils, the fluorescence intensity in the target tissue was approximately four times higher than in the control tissue at 24 hours post-injection, demonstrating the probe's ability to accumulate at the site of inflammation. researchgate.net The development of activatable probes, which only become fluorescent upon binding to their target, can significantly improve specificity and provide kinetic information about target engagement. researchgate.net

Strategic Selection and Optimization of this compound Probes for Defined Research Objectives

The selection and optimization of a Cy7.5 hydrazide probe should be guided by the specific research question. Key considerations include:

Target Molecule: The presence of a suitable functional group (aldehyde or ketone) on the target molecule is essential for direct labeling with Cy7.5 hydrazide. If not present, chemical modification may be necessary.

In Vitro vs. In Vivo Application: For in vivo applications, factors such as water solubility, clearance rate, and potential for non-specific binding are critical. Sulfonated cyanine dyes offer increased water solubility, which can be advantageous. aatbio.com

Desired Sensitivity and Specificity: The choice of targeting ligand is paramount for specificity. To enhance sensitivity, a fluorophore with a high quantum yield and molar extinction coefficient like Cy7.5 is beneficial.

Imaging System: The excitation and emission spectra of the probe must be compatible with the available imaging system.

Optimization strategies may involve adjusting the dye-to-protein ratio during conjugation to achieve the desired labeling density without compromising the function of the biomolecule. The use of linkers, such as polyethylene (B3416737) glycol (PEG), can improve the pharmacokinetic properties of the probe for in vivo applications.

Cost-Benefit Analysis and Accessibility in Academic Research Settings

In an academic research setting, the cost and accessibility of reagents are significant considerations. While highly specialized fluorophores can be expensive, Cy7.5 hydrazide is available from multiple commercial suppliers, which fosters competitive pricing. broadpharm.comlumiprobe.com However, compared to widely used and long-established dyes like ICG and methylene blue, newer and more specialized fluorophores can be more costly and have limited regulatory approval, which may hinder their widespread use. mdpi.com

The cost-benefit analysis should weigh the price of the fluorophore against the quality of the data it can generate. The superior photophysical properties of Cy7.5 hydrazide, such as its higher quantum yield compared to ICG, may justify a higher cost by enabling experiments that would not be feasible with less sensitive dyes. broadpharm.comlumiprobe.com The ability to perform long-term in vivo imaging with high signal-to-background ratios can lead to more robust and reproducible results, ultimately providing better value for the research investment.

Q & A

Q. How is Cyaninehydrazide synthesized and characterized for reactivity toward carbonyl groups?

Cyanine7.5 hydrazide is synthesized by functionalizing the cyanine fluorophore core with a hydrazide moiety, enabling reactivity with aldehydes and ketones. Its structural characterization typically involves nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm purity and conjugation efficiency. The hydrazide group reacts with carbonyls (e.g., oxidized glycans on glycoproteins) under mildly acidic conditions (pH 4.5–6.0) to form stable hydrazone bonds. Periodate oxidation of glycans generates aldehydes, which are essential for this reaction .

Q. What are the primary applications of Cyaninehydrazide in glycoproteomics?

this compound is widely used to label glycoproteins after periodate-mediated oxidation of cis-diols in glycans. This enables visualization and quantification of glycoproteins in techniques like fluorescence Western blotting, in vivo imaging, and glycoproteomic workflows. Its near-infrared (NIR) emission (808 nm) minimizes tissue autofluorescence, making it ideal for deep-tissue imaging in animal models .

Q. How does the NIR emission profile of Cyaninehydrazide enhance experimental outcomes?

The NIR emission (788 nm excitation, 808 nm emission) lies within the "optical window" of biological tissues (650–900 nm), where light absorption by hemoglobin, lipids, and water is minimal. This property reduces background noise and improves signal-to-noise ratios in vivo, enabling high-resolution imaging of deep tissues (e.g., tumors or organs) without invasive procedures .

Advanced Research Questions

Q. What experimental controls are critical when using Cyaninehydrazide for glycoprotein labeling?

  • Negative controls : Use unoxidized glycoproteins to confirm periodate-dependent labeling.
  • Competition assays : Add excess aldehyde-containing molecules (e.g., free glucose) to block hydrazide reactivity.
  • Background subtraction : Include samples without the dye to account for autofluorescence.
  • Protein loading controls : Use Coomassie staining or housekeeping protein markers to normalize fluorescence signals .

Q. How can nonspecific binding of Cyaninehydrazide be mitigated in complex biological samples?

Nonspecific binding arises from hydrophobic interactions or residual aldehydes in non-target molecules. Strategies include:

  • Blocking agents : Pre-incubate samples with bovine serum albumin (BSA) or casein to occupy nonspecific sites.
  • Optimized washing : Use buffers containing mild detergents (e.g., 0.1% Tween-20) to remove unbound dye.
  • Magnetic enrichment : Functionalize hydrazide groups on magnetic nanoparticles (e.g., Fe₃O₄@PMAH) for selective glycoprotein capture, reducing interference from non-glycosylated proteins .

Q. How can Cyaninehydrazide be integrated into automated high-throughput workflows?

Automation is achieved using liquid-handling robots and hydrazide-functionalized solid-phase systems (e.g., pipette tips or 96-well plates). For example:

  • Hydrazide tips : Enable parallel processing of multiple samples with <8-hour incubation times, compared to traditional 3–4 day protocols.
  • Magnetic nanocomposites : Fe₃O₄@PMAH nanoparticles allow rapid glycopeptide enrichment with 5× improved signal-to-noise ratios, facilitating large-scale glycoproteomic studies .

Q. What factors influence the stability of Cyaninehydrazide conjugates in long-term imaging studies?

  • Photostability : Limit exposure to intense light sources to prevent photobleaching.
  • pH sensitivity : Maintain physiological pH (7.0–7.4) to avoid hydrolysis of hydrazone bonds.
  • Storage conditions : Store conjugates at −20°C in dark, anhydrous environments to preserve fluorescence intensity .

Q. How do researchers validate the specificity of Cyaninehydrazide labeling in biomarker discovery?

  • Orthogonal validation : Combine fluorescence imaging with mass spectrometry (MS) to cross-verify glycoprotein identities.
  • Enzyme cleavage : Treat labeled samples with PNGase F to release glycans and confirm loss of fluorescence signals.
  • Dose-response assays : Titrate periodate oxidation times to correlate aldehyde generation with labeling efficiency .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in fluorescence quantification across experimental replicates?

  • Normalization : Use internal standards (e.g., Cyanine5 hydrazide-labeled reference proteins) to calibrate fluorescence intensities.
  • Instrument calibration : Regularly validate imaging systems with NIR calibration beads.
  • Statistical thresholds : Apply ANOVA or t-tests (p < 0.05) to distinguish significant signals from noise .

Q. What advanced techniques complement Cyaninehydrazide in multiplexed imaging?

Pair Cyanine7.5 with shorter-wavelength dyes (e.g., Cyanine3 or Cyanine5) for multicolor imaging. Spectral unmixing algorithms differentiate overlapping emissions, enabling simultaneous tracking of multiple biomarkers in a single sample .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.